molecular formula C14H13ClN2O B190186 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide CAS No. 133928-64-0

2-Chloro-N,3-dimethyl-N-phenylisonicotinamide

Cat. No.: B190186
CAS No.: 133928-64-0
M. Wt: 260.72 g/mol
InChI Key: GYLIQEMRUQOVEK-UHFFFAOYSA-N
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Description

2-Chloro-N,3-dimethyl-N-phenylisonicotinamide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is known for its versatile applications in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,3-dimethyl-N-phenylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-phenylisonicotinamide
  • 3-Chloro-N,3-dimethyl-N-phenylisonicotinamide
  • 2-Chloro-N,3-dimethyl-N-(4-methylphenyl)isonicotinamide

Uniqueness

2-Chloro-N,3-dimethyl-N-phenylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-12(8-9-16-13(10)15)14(18)17(2)11-6-4-3-5-7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLIQEMRUQOVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567865
Record name 2-Chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133928-64-0
Record name 2-Chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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